tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1148044-30-7
VCID: VC8392943
InChI: InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-10-18(20)9-11-19(14-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC12CCN(C2)CC3=CC=CC=C3
Molecular Formula: C18H26N2O2
Molecular Weight: 302.4 g/mol

tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate

CAS No.: 1148044-30-7

Cat. No.: VC8392943

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate - 1148044-30-7

Specification

CAS No. 1148044-30-7
Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
IUPAC Name tert-butyl 7-benzyl-1,7-diazaspiro[3.4]octane-1-carboxylate
Standard InChI InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-10-18(20)9-11-19(14-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Standard InChI Key BZXZGQDQJSTACC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CCN(C2)CC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC12CCN(C2)CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate, reflects its core structure:

  • Spiro[3.4]octane backbone: A fused bicyclic system where two rings share a single atom (spiro carbon). The numbering [3.4] indicates one ring has three members and the other four .

  • Functional groups:

    • A tert-butyl carbamate (Boc) group at position 1, providing steric protection for the amine.

    • A benzyl group at position 6, introducing aromaticity and potential reactivity for further functionalization .

The molecular formula is C18_{18}H26_{26}N2_2O2_2, derived by combining the Boc-protected diazaspiro[3.4]octane core (C11_{11}H20_{20}N2_2O2_2) with the benzyl substituent (C7_7H7_7). The molecular weight is 302.41 g/mol, and its exact mass is 302.1994 g/mol.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate likely involves multi-step reactions, drawing from methodologies used for analogous spirocyclic compounds :

  • Formation of the Spirocyclic Core:

    • Ethyl malonate or similar diesters are condensed with amines to form cyclic intermediates. For example, ethyl malonate reacts with 1-tosyl-4-piperidone under basic conditions to generate a spiro[3.4]octane scaffold .

    • Critical step: Ring-closing via nucleophilic substitution or cyclization, often facilitated by cesium carbonate or other strong bases .

  • Introduction of the Benzyl Group:

    • A benzyl moiety is introduced via alkylation or Mitsunobu reaction. For instance, magnesium-mediated reduction of a tosylated intermediate in methanol can enable benzylation .

  • Boc Protection:

    • The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or tetrahydrofuran, typically with a base like potassium carbonate .

Representative Synthetic Route

A plausible seven-step synthesis, adapted from a patent for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate , is outlined below:

StepReactionConditionsIntermediate
1Ethyl malonate + ethanol25–80°C, 5 hrCompound 2 (diethyl ester)
2Reduction with LiBH4_40–70°C, 2.5 hrCompound 3 (diol)
3Tosylation with TsCl25°C, 12 hrCompound 4 (tosylate)
4Cyclization with Cs2_2CO3_325–90°C, 3 hrCompound 5 (spiro core)
5Benzylation with Mg25–80°C, 1 hrCompound 6 (benzylated intermediate)
6Boc protection25°C, 12 hrCompound 7 (Boc-protected)
7Deprotection (if needed)Pd/C, H2_2Final compound

Key modifications: Step 5 substitutes magnesium-mediated benzylation for the reduction described in the patent, enabling incorporation of the benzyl group .

Physicochemical Properties

Data extrapolated from analogous compounds :

PropertyValue
Molecular FormulaC18_{18}H26_{26}N2_2O2_2
Molecular Weight302.41 g/mol
Boiling Point~301.3°C (extrapolated from )
LogP~2.8 (benzyl increases lipophilicity vs. Boc-only analog )
SolubilityLow in water; soluble in THF, DCM, methanol
StabilityStable under inert conditions; sensitive to strong acids/bases

The Boc group enhances solubility in organic solvents, while the benzyl group contributes to π-π interactions in supramolecular contexts .

Applications in Pharmaceutical Chemistry

Spirocyclic compounds like tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate are prized in drug discovery for their:

  • Conformational rigidity: Restricts rotational freedom, improving target binding selectivity .

  • Dual nitrogen sites: Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .

Potential therapeutic roles:

  • Kinase inhibitors: Spiro scaffolds are common in anticancer agents (e.g., crizotinib analogs) .

  • Neurological agents: Benzyl groups may enhance blood-brain barrier penetration for CNS targets .

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